N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide
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Overview
Description
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a piperazine ring substituted with a pyridine moiety, linked to a picolinamide group via a sulfonyl-propyl chain. Its unique structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of pyridine with piperazine to form the pyridin-2-ylpiperazine intermediate.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group, forming the sulfonyl-piperazine derivative.
Linking with Picolinamide: Finally, the sulfonyl-piperazine derivative is coupled with picolinamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The piperazine and pyridine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis.
Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Research: The compound serves as a model for studying the reactivity and properties of similar structures.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, in medicinal applications, it may inhibit the growth of pathogenic bacteria by targeting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares structural similarities and is also studied for its anti-tubercular activity.
N-phenylpyrazine-2-carboxamides: These compounds are evaluated for their anti-mycobacterial activity and have similar functional groups.
Uniqueness
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl-propyl linker and picolinamide moiety differentiate it from other similar compounds, potentially offering unique advantages in its applications.
Properties
IUPAC Name |
N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c24-18(16-6-1-3-8-19-16)21-10-5-15-27(25,26)23-13-11-22(12-14-23)17-7-2-4-9-20-17/h1-4,6-9H,5,10-15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBHKBNSFQGOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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